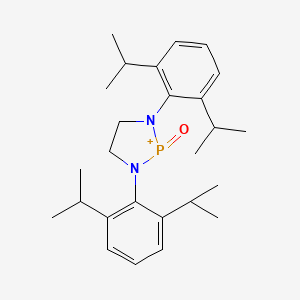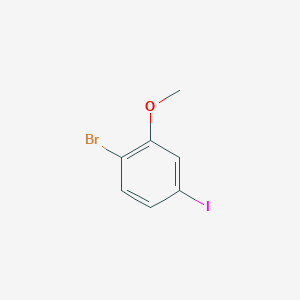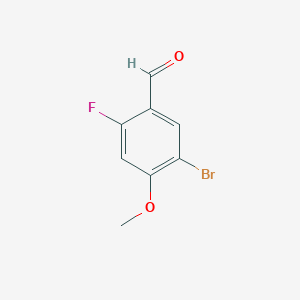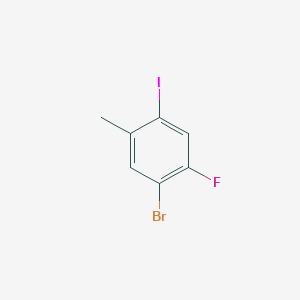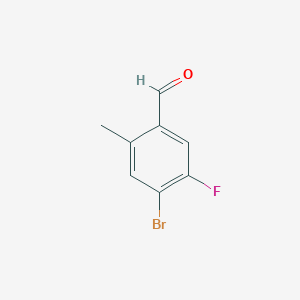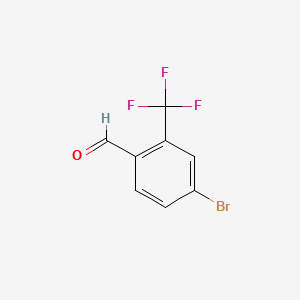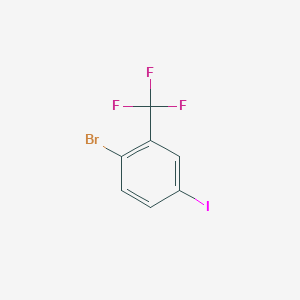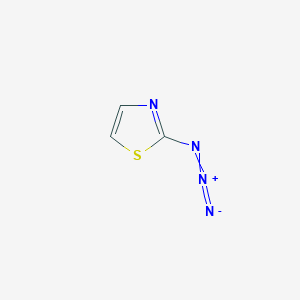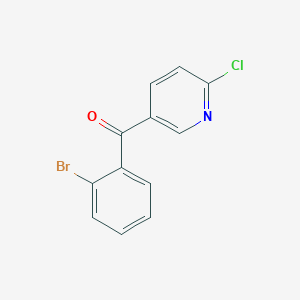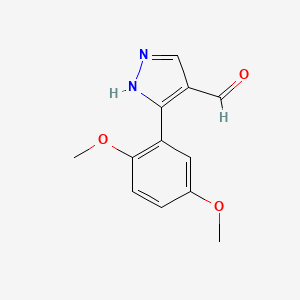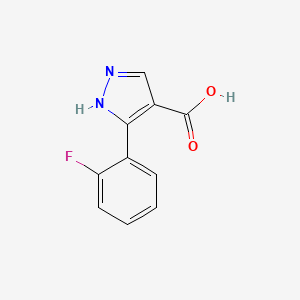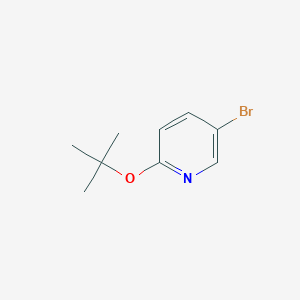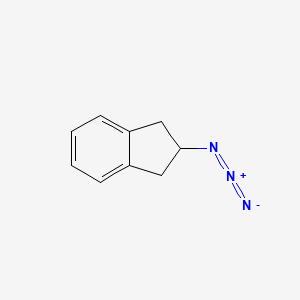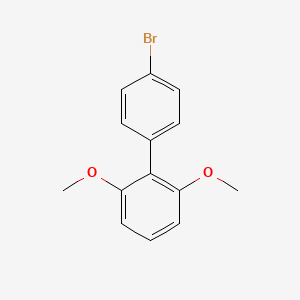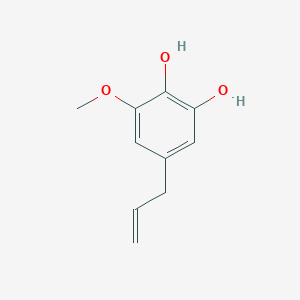
Pyrocatechol
Übersicht
Beschreibung
Pyrocatechol, also known as catechol, is a benzenediol with the formula C6H4(OH)2 . It is a crystalline phenol obtained by pyrolysis of various natural substances such as resins and lignins, but it is usually made synthetically . It is used in inks, photography, dyes, leather tanning, and as a light stabilizer and antioxidant .
Synthesis Analysis
Pyrocatechol can be prepared by fusing ortho-phenolsulphonic acid, o-chlorphenol, o-bromophenol, and o-phenoldisulphonic acid with potash . Another method involves the alkylation of pyrocatechol with 4-chloromethyl-1,3-dioxolane .
Molecular Structure Analysis
Catechol is an organic compound with the molecular formula C6H4(OH)2. It is the ortho isomer of the three isomeric benzenediols . The 3-D structure of catechol has been modeled using various methods and validated by the Ramachandran plot .
Chemical Reactions Analysis
Basic solutions of catechol react with iron (III) to give the red [Fe(C6H4O2)3]3-. Ferric chloride gives a green coloration with the aqueous solution, while the alkaline solution rapidly changes to a green and finally to a black color on exposure to the air .
Physical And Chemical Properties Analysis
Catechol occurs as feathery white crystals that are very rapidly soluble in water . It has a faint, phenolic odor and a density of 1.344 g/cm3 in its solid state . The melting point is 105 °C and the boiling point is 245.5 °C . It is soluble in water, very soluble in pyridine, and soluble in chloroform, benzene, CCl4, ether, and ethyl acetate .
Wissenschaftliche Forschungsanwendungen
- Pyrocatechol Violet, a derivative of Pyrocatechol, has been used in a spectrophotometric method for the selective determination of paracetamol . The method is based on the reaction of paracetamol with Pyrocatechol Violet under basic conditions to form an ion-pair complex . This method is simple, rapid, and convenient, and has been applied successfully to the determination of paracetamol in pure and in its dosage forms .
- Pyrocatechol has been used in the catalytic pyrolysis of lignin model compounds over nanoceria . This process is important for improving the technological processes occurring in the pyrolytic conversion of lignocellulose biomass into biofuels and value-added chemicals .
- Pyrocatechol has been identified as one of the coffee components that suppress LPS-induced inflammatory responses .
- Binary and ternary Pyrocatechol Violet complexes have been used in spectrophotometric and novel optical methods of analysis . These methods are especially suitable for express analysis of a broad range of organic and inorganic substances .
Pharmaceutical Analysis
Catalytic Pyrolysis
Anti-inflammatory Properties
Spectrophotometric and Novel Optical Methods
Organic Synthesis
Natural Occurrence
Safety And Hazards
Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans . In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced . Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals . The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen .
Eigenschaften
IUPAC Name |
3-methoxy-5-prop-2-enylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,11-12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIRUKUMCZDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464323 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
CAS RN |
4055-72-5 | |
| Record name | 3-Methoxy-5-(prop-2-en-1-yl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



